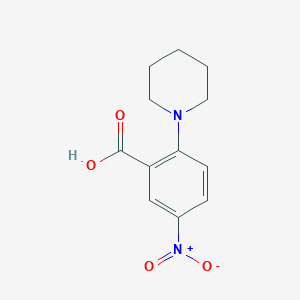

5-Nitro-2-piperidin-1-yl-benzoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-nitro-2-piperidin-1-ylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O4/c15-12(16)10-8-9(14(17)18)4-5-11(10)13-6-2-1-3-7-13/h4-5,8H,1-3,6-7H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJFMTEPHRNENIO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=C(C=C(C=C2)[N+](=O)[O-])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60387925 | |

| Record name | 5-Nitro-2-piperidin-1-yl-benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60387925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42106-50-3 | |

| Record name | 5-Nitro-2-piperidin-1-yl-benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60387925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-nitro-2-(piperidin-1-yl)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of 5-Nitro-2-piperidin-1-yl-benzoic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 5-Nitro-2-piperidin-1-yl-benzoic acid, a valuable building block in medicinal chemistry and organic synthesis. The document details the synthetic pathway, rooted in the principles of nucleophilic aromatic substitution, and offers a thorough explanation of the underlying reaction mechanism. Furthermore, it outlines the essential analytical techniques for the structural elucidation and purity assessment of the synthesized compound, supported by predictive data and analysis of related structures. This guide is intended to equip researchers with the necessary knowledge to successfully synthesize and characterize this compound for further applications in drug discovery and development.

Introduction

This compound is a unique molecule that incorporates a benzoic acid scaffold, a nitro functional group, and a piperidine moiety.[1] The presence of these distinct chemical features makes it an attractive starting material for the synthesis of more complex molecules with potential pharmacological activity. The piperidine ring is a prevalent scaffold in numerous pharmaceuticals, known for its ability to modulate physicochemical properties such as lipophilicity and basicity, which can enhance pharmacokinetic profiles.[2] The nitro group, a strong electron-withdrawing group, not only activates the aromatic ring for certain chemical transformations but can also be a key pharmacophore or be reduced to an amino group for further derivatization.

The synthesis of this compound is a classic example of nucleophilic aromatic substitution (SNAr), a fundamental reaction in organic chemistry. This guide will delve into the practical and theoretical aspects of this synthesis, followed by a detailed discussion of the characterization methods required to confirm the identity and purity of the final product.

Synthesis of this compound

The primary and most efficient route for the synthesis of this compound is the nucleophilic aromatic substitution of 2-chloro-5-nitrobenzoic acid with piperidine.[3]

Reaction Scheme

Caption: Synthetic route to this compound.

Mechanism: Nucleophilic Aromatic Substitution (SNAr)

The reaction proceeds via a well-established addition-elimination mechanism.[4] The key steps are:

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of piperidine attacks the carbon atom bearing the chlorine atom on the 2-chloro-5-nitrobenzoic acid ring. This carbon is electrophilic due to the electron-withdrawing effects of the adjacent carboxylic acid and the para-nitro group. This initial attack temporarily disrupts the aromaticity of the ring.[5]

-

Formation of a Meisenheimer Complex: The attack of the nucleophile leads to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized over the aromatic ring and, importantly, onto the oxygen atoms of the nitro group. This delocalization significantly stabilizes the intermediate, which is a crucial factor for the reaction to proceed.[4]

-

Elimination of the Leaving Group: The aromaticity of the ring is restored by the elimination of the chloride ion, which is a good leaving group. This step results in the formation of the final product, this compound.

Caption: Mechanism of the nucleophilic aromatic substitution reaction.

Experimental Protocol

This is a generalized protocol based on similar reactions and should be optimized for specific laboratory conditions.

Materials:

| Reagent/Solvent | Molecular Formula | Molecular Weight ( g/mol ) | Quantity | Moles |

| 2-Chloro-5-nitrobenzoic acid | C₇H₄ClNO₄ | 201.56 | 10.0 g | 0.0496 |

| Piperidine | C₅H₁₁N | 85.15 | 12.7 g (14.7 mL) | 0.149 |

| Dimethylformamide (DMF) | C₃H₇NO | 73.09 | 50 mL | - |

| Hydrochloric Acid (1 M) | HCl | 36.46 | As needed | - |

| Deionized Water | H₂O | 18.02 | As needed | - |

| Ethyl Acetate | C₄H₈O₂ | 88.11 | As needed | - |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | As needed | - |

Procedure:

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-chloro-5-nitrobenzoic acid (10.0 g, 0.0496 mol) in dimethylformamide (50 mL).

-

Addition of Piperidine: To the stirred solution, add piperidine (12.7 g, 0.149 mol, 3 equivalents) dropwise at room temperature.

-

Reaction: Heat the reaction mixture to 80-90 °C and maintain this temperature with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 3-5 hours.

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into 200 mL of ice-cold water.

-

Acidification: Acidify the aqueous mixture to a pH of approximately 4-5 with 1 M hydrochloric acid. A precipitate should form.

-

Isolation: Collect the precipitate by vacuum filtration and wash it thoroughly with cold deionized water.

-

Drying: Dry the crude product in a vacuum oven at 50-60 °C.

Purification

The crude this compound can be purified by recrystallization.

Recrystallization Protocol:

-

Dissolve the crude product in a minimal amount of hot ethanol or a mixture of ethanol and water.

-

Allow the solution to cool slowly to room temperature, and then place it in an ice bath to induce crystallization.

-

Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.

Characterization of this compound

Thorough characterization is essential to confirm the structure and purity of the synthesized compound. The following techniques are recommended:

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules.

-

¹H NMR (Proton NMR): The ¹H NMR spectrum will provide information about the number and types of protons and their connectivity.

-

Aromatic Protons: Expect signals in the aromatic region (typically 7.0-8.5 ppm). The substitution pattern on the benzene ring will lead to a specific splitting pattern.

-

Piperidine Protons: The protons on the piperidine ring will appear in the aliphatic region (typically 1.5-3.5 ppm). The protons alpha to the nitrogen will be the most downfield.

-

Carboxylic Acid Proton: A broad singlet is expected in the downfield region (typically above 10 ppm), which may be exchangeable with D₂O.

-

-

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum will show signals for each unique carbon atom in the molecule.

-

Carboxylic Carbonyl Carbon: A signal in the downfield region (typically 165-185 ppm).

-

Aromatic Carbons: Signals in the aromatic region (typically 110-160 ppm).

-

Piperidine Carbons: Signals in the aliphatic region (typically 20-60 ppm).

-

Predicted NMR Data: While experimental data is ideal, predicted spectra can provide a useful reference.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

-

O-H Stretch (Carboxylic Acid): A very broad absorption band in the region of 2500-3300 cm⁻¹.

-

C=O Stretch (Carboxylic Acid): A strong, sharp absorption band around 1700-1725 cm⁻¹.

-

N-O Stretch (Nitro Group): Two strong absorption bands, one asymmetric stretch around 1500-1550 cm⁻¹ and one symmetric stretch around 1300-1350 cm⁻¹.

-

C-N Stretch: An absorption band in the region of 1250-1350 cm⁻¹.

-

Aromatic C-H and C=C Stretches: Characteristic absorptions in the regions of 3000-3100 cm⁻¹ and 1450-1600 cm⁻¹, respectively.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

-

Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (C₁₂H₁₄N₂O₄, MW = 250.25 g/mol ).[1]

-

High-Resolution Mass Spectrometry (HRMS): HRMS can be used to determine the exact mass of the molecular ion, which can confirm the elemental composition.

Predicted Mass Spectrometry Data:

| Adduct | m/z |

| [M+H]⁺ | 251.10263 |

| [M+Na]⁺ | 273.08457 |

| [M-H]⁻ | 249.08807 |

Data predicted by computational tools.[1]

Melting Point

The melting point is a useful indicator of the purity of a crystalline solid. A sharp melting point range suggests a high degree of purity.

Conclusion

The synthesis of this compound via nucleophilic aromatic substitution is a robust and efficient method. This guide has provided a detailed framework for its preparation, including the underlying mechanism and a practical experimental protocol. The characterization techniques outlined are essential for verifying the structure and purity of the final product. This compound serves as a versatile intermediate for the development of novel molecules with potential applications in medicinal chemistry and materials science.

References

-

European Journal of Medicinal Chemistry. (2026). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. [Link]

-

PubChemLite. 5-nitro-2-(piperidin-1-yl)benzoic acid. [Link]

-

PubMed. 5-Nitro-2-(piperidin-1-yl)benzaldehyde. [Link]

- Google Patents. Process for preparing benzoic acid derivative intermediates and benzothiophene pharmaceutical agents.

-

Chemistry Steps. Nucleophilic Aromatic Substitution. [Link]

-

MDPI. Discovery of Novel Piperidinyl-Based Benzoxazole Derivatives as Anticancer Agents Targeting VEGFR-2 and c-Met Kinases. [Link]

-

Wikipedia. Nucleophilic aromatic substitution. [Link]

-

Organic Syntheses. m-NITROBENZOIC ACID. [Link]

-

PubMed. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. [Link]

Sources

- 1. EP0699672A1 - Process for preparing benzoic acid derivative intermediates and benzothiophene pharmaceutical agents - Google Patents [patents.google.com]

- 2. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. echemi.com [echemi.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

A Technical Guide to the Spectroscopic Characterization of 5-Nitro-2-piperidin-1-yl-benzoic acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the spectroscopic data for 5-Nitro-2-piperidin-1-yl-benzoic acid, a compound of interest in medicinal chemistry and organic synthesis. As a Senior Application Scientist, this document is structured to offer not just data, but also the underlying scientific rationale for its interpretation and acquisition, ensuring a robust understanding for professionals in the field.

Compound Identity and Molecular Structure

Before delving into the spectroscopic analysis, it is crucial to establish the fundamental properties of this compound.

Molecular Formula: C₁₂H₁₄N₂O₄[1]

Molecular Weight: 250.25 g/mol [1]

CAS Number: 42106-50-3[1]

Chemical Structure:

Figure 1: Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. Below are the predicted ¹H and ¹³C NMR spectra, along with a detailed interpretation.

Predicted ¹H NMR Data

The predicted ¹H NMR spectrum of this compound in a suitable solvent like DMSO-d₆ would exhibit distinct signals corresponding to the aromatic, piperidinyl, and carboxylic acid protons. The chemical shifts are influenced by the electronic effects of the nitro and piperidinyl substituents on the benzoic acid core.

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| Carboxylic Acid (-COOH) | 12.0 - 13.0 | Singlet (broad) | 1H |

| Aromatic (H-3) | ~8.2 | Doublet | 1H |

| Aromatic (H-4) | ~7.9 | Doublet of doublets | 1H |

| Aromatic (H-6) | ~7.5 | Doublet | 1H |

| Piperidinyl (α-CH₂) | ~3.2 | Triplet | 4H |

| Piperidinyl (β, γ-CH₂) | 1.5 - 1.8 | Multiplet | 6H |

Interpretation:

-

The carboxylic acid proton is expected to appear as a broad singlet at a significantly downfield chemical shift due to deshielding and hydrogen bonding.

-

The aromatic protons will show a characteristic splitting pattern. The proton at the H-3 position, being ortho to the electron-withdrawing nitro group, will be the most deshielded. The coupling between adjacent aromatic protons will result in doublets and a doublet of doublets.

-

The piperidinyl protons will show two main groups of signals. The α-methylene protons adjacent to the nitrogen atom will be deshielded and appear as a triplet. The remaining β and γ-methylene protons will resonate as a complex multiplet in the upfield region.

Predicted ¹³C NMR Data

The predicted ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule.

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| Carboxylic Acid (-COOH) | ~168 |

| Aromatic (C-2) | ~155 |

| Aromatic (C-5) | ~145 |

| Aromatic (C-1) | ~130 |

| Aromatic (C-4) | ~128 |

| Aromatic (C-3) | ~125 |

| Aromatic (C-6) | ~120 |

| Piperidinyl (α-C) | ~50 |

| Piperidinyl (β-C) | ~26 |

| Piperidinyl (γ-C) | ~24 |

Interpretation:

-

The carbonyl carbon of the carboxylic acid will be the most downfield signal.

-

The aromatic carbons will have chemical shifts determined by the substituents. The carbon attached to the nitro group (C-5) and the carbon attached to the piperidinyl group (C-2) will be significantly affected.

-

The piperidinyl carbons will appear in the upfield region, with the α-carbon being the most deshielded due to its proximity to the nitrogen atom.

Experimental Protocol for NMR Data Acquisition

Figure 2: Standard workflow for acquiring NMR spectra.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the carboxylic acid, nitro, and aromatic moieties.

| Functional Group | Expected Absorption Range (cm⁻¹) | Intensity |

| O-H stretch (Carboxylic Acid) | 3300 - 2500 | Broad |

| C-H stretch (Aromatic) | 3100 - 3000 | Medium |

| C-H stretch (Aliphatic) | 3000 - 2850 | Medium |

| C=O stretch (Carboxylic Acid) | 1710 - 1680 | Strong |

| N-O stretch (Nitro group) | 1550 - 1500 and 1370 - 1330 | Strong |

| C=C stretch (Aromatic) | 1600 - 1450 | Medium |

| C-N stretch | 1350 - 1000 | Medium |

Interpretation:

-

A very broad absorption band in the region of 3300-2500 cm⁻¹ is a hallmark of the O-H stretching vibration of a hydrogen-bonded carboxylic acid.[2][3]

-

A strong, sharp peak around 1700 cm⁻¹ corresponds to the C=O stretching vibration of the carboxylic acid.[2]

-

Two strong absorption bands for the nitro group's asymmetric and symmetric stretching vibrations are expected.

-

The presence of the aromatic ring will be confirmed by C-H and C=C stretching vibrations.

-

Aliphatic C-H stretching from the piperidine ring will also be present.

Experimental Protocol for IR Data Acquisition

Figure 3: Workflow for acquiring a solid-state IR spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.

Predicted Mass Spectrometry Data

Based on the molecular weight of 250.25 g/mol , the following ions are predicted to be observed in an electrospray ionization (ESI) mass spectrum.

| Ion | Predicted m/z | Description |

| [M+H]⁺ | 251.1026 | Protonated molecule |

| [M+Na]⁺ | 273.0845 | Sodium adduct |

| [M-H]⁻ | 249.0880 | Deprotonated molecule |

Data sourced from PubChem predictions.[4]

Interpretation:

The observation of the protonated molecule ([M+H]⁺) or the deprotonated molecule ([M-H]⁻) is the primary indicator of the compound's molecular weight. The presence of adducts, such as with sodium ([M+Na]⁺), is also common in ESI-MS. High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, further confirming the elemental composition.

Fragmentation Analysis:

Under appropriate conditions (e.g., tandem MS/MS), the molecular ion would be expected to fragment in a predictable manner. Key fragmentations could include the loss of the carboxylic acid group (CO₂H), the nitro group (NO₂), or cleavage of the piperidine ring.

Experimental Protocol for Mass Spectrometry Data Acquisition

Figure 4: General workflow for ESI-Mass Spectrometry.

Conclusion

References

-

PubChem. 5-nitro-2-(piperidin-1-yl)benzoic acid. [Link]

-

Doc Brown's Chemistry. 1H proton nmr spectrum of benzoic acid C7H6O2 C6H5COOH low/high resolution analysis. [Link]

-

ResearchGate. IR spectra of benzoic acid and of PbSe with benzoic acid as the capping ligand. [Link]

-

Doc Brown's Chemistry. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes. [Link]

Sources

- 1. This compound synthesis - chemicalbook [chemicalbook.com]

- 2. researchgate.net [researchgate.net]

- 3. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. PubChemLite - 5-nitro-2-(piperidin-1-yl)benzoic acid (C12H14N2O4) [pubchemlite.lcsb.uni.lu]

A Technical Guide to Determining the Solubility Profile of 5-Nitro-2-piperidin-1-yl-benzoic acid in Organic Solvents

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that profoundly influences its entire development lifecycle, from early-stage biological screening to final dosage form design. This technical guide provides a comprehensive framework for researchers, chemists, and formulation scientists to determine and interpret the solubility profile of 5-Nitro-2-piperidin-1-yl-benzoic acid. While direct, quantitative solubility data for this specific molecule is not extensively published, this document outlines the theoretical principles, predictive methodologies, and gold-standard experimental protocols necessary to generate a robust and reliable solubility profile. By integrating structural analysis, predictive theories like Hansen Solubility Parameters, and detailed, self-validating experimental workflows, this guide serves as an essential resource for advancing the study of this and other novel chemical entities.

Introduction: The Criticality of Solubility

This compound (C12H14N2O4) is a substituted benzoic acid derivative featuring a piperidine ring and a nitro group.[1] Its structural motifs are common in medicinal chemistry, suggesting its potential relevance in drug discovery programs. The journey of any potential drug candidate from the laboratory to the clinic is critically dependent on its solubility. Poor solubility can lead to unreliable results in biological assays, significant challenges in creating viable formulations for in vivo studies, and ultimately, poor bioavailability.[2][3]

Therefore, a thorough understanding of the solubility of this compound in a diverse range of organic solvents is not merely an academic exercise; it is a foundational requirement for its development. This guide provides the scientific rationale and detailed methodologies to establish this crucial solubility profile.

Theoretical Framework & Predictive Analysis

Before embarking on experimental work, a theoretical analysis of the molecule's structure can provide invaluable insights into its likely solubility behavior.[4]

Structural & Functional Group Analysis

The solubility of this compound is a composite of the contributions from its three primary functional components:

-

Carboxylic Acid (-COOH): This acidic group is polar and capable of acting as both a hydrogen bond donor and acceptor. Its presence suggests potential solubility in polar, protic solvents (e.g., alcohols) and the ability to ionize, making its solubility pH-dependent.[5][6] In non-polar solvents, the carboxylic acid may promote self-association through hydrogen bonding, potentially limiting solubility.

-

Piperidine Ring: This saturated heterocyclic amine is a basic moiety. While the nitrogen can act as a hydrogen bond acceptor, the overall hydrocarbon structure is nonpolar and lipophilic.[7][8] This part of the molecule will favor interactions with less polar solvents. The solubility of piperidine-containing compounds can be enhanced through salt formation by protonating the basic nitrogen.[7]

-

Nitro Group (-NO2): The nitro group is a strong electron-withdrawing group and is highly polar. However, it is a poor hydrogen bond donor. Its polarity suggests favorable interactions with polar aprotic solvents (e.g., DMSO, DMF). Studies on nitro-derivatives of benzoic acid have shown that their solubility is significantly influenced by this group when compared to the parent benzoic acid.[9]

Overall Molecular Character: The molecule is zwitterionic in nature, possessing both an acidic (carboxylic acid) and a basic (piperidine) center. This duality suggests complex solubility behavior that will be highly sensitive to the solvent's polarity, protic/aprotic nature, and pH (in aqueous systems).

Hansen Solubility Parameters (HSP) for Solvent Selection

The principle of "like dissolves like" can be quantified using Hansen Solubility Parameters (HSP).[10] Every solvent and solute can be described by three parameters, which represent the cohesive energy density derived from:

-

δD: Dispersion forces (nonpolar interactions)

-

δP: Polar forces (dipolar interactions)

-

δH: Hydrogen bonding forces

The distance (Ra) between the HSP coordinates of a solute and a solvent in the 3D "Hansen space" predicts compatibility.[10][11] If the solvent's coordinates fall within a defined "solubility sphere" for the solute, dissolution is likely. While the HSP of this compound is not published, a rational approach involves screening a set of diverse solvents with known HSPs.[12][13][14] The results can be used to calculate the HSP for the compound, which then allows for the predictive selection of optimal solvents or solvent blends.

Experimental Determination of Solubility

The cornerstone of any solubility profile is meticulously generated experimental data. Two primary types of solubility are relevant in drug development: kinetic and thermodynamic.[2][15]

-

Kinetic Solubility: Measures the concentration of a compound that remains in solution after being rapidly added from a high-concentration stock (typically DMSO) into an aqueous buffer. It is a high-throughput method used for early-stage screening.[3][16][17]

-

Thermodynamic (Equilibrium) Solubility: Represents the true saturation concentration of a compound in a solvent at equilibrium. It is the gold-standard measurement for pre-formulation and development activities and is most reliably determined using the shake-flask method.[5][18][19]

This guide will focus on the protocol for determining thermodynamic solubility, which provides the most definitive data.

Core Directive: The Saturation Shake-Flask Method

The shake-flask method is universally recognized as the most reliable technique for equilibrium solubility measurement.[5][15][20] Its robustness stems from allowing the system sufficient time to reach a true thermodynamic equilibrium between the undissolved solid and the saturated solution.

Logical Workflow for Solubility Determination

The process follows a logical progression from prediction to confirmation, ensuring data integrity at each step.

Caption: Logical workflow for determining a compound's solubility profile.

Detailed Protocol: Equilibrium Solubility via Shake-Flask Method

This protocol is designed as a self-validating system to ensure the attainment of true equilibrium.

Materials:

-

This compound (solid, characterized for purity and form)

-

Selected organic solvents (analytical grade or higher)

-

Glass vials or flasks with airtight, chemically-resistant caps

-

Temperature-controlled orbital shaker or rotator

-

Analytical balance

-

Volumetric flasks and pipettes

-

Centrifuge

-

Syringe filters (e.g., 0.22 or 0.45 µm PTFE, selected for low compound binding)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Experimental Workflow:

Caption: Detailed experimental workflow for the Shake-Flask method.

Step-by-Step Procedure:

-

Preparation: Add an excess amount of solid this compound to a vial. The key is to have visible undissolved solid remaining at the end of the experiment.[5][15] Record the exact amount added.

-

Solvent Addition: Add a precise volume of the chosen organic solvent to the vial.

-

Equilibration: Seal the vial tightly and place it in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the mixture for an extended period.[20]

-

Self-Validation via Sampling: To ensure equilibrium has been reached, withdraw samples at multiple time points (e.g., 24, 48, and 72 hours). Equilibrium is confirmed when the measured concentration does not change significantly between consecutive time points.[20]

-

Phase Separation: Before analysis, separate the saturated solution from the excess solid. This is a critical step.

-

Centrifuge the vial to pellet the undissolved solid.

-

Carefully withdraw the supernatant and filter it through a syringe filter (e.g., 0.22 µm PTFE). Causality: Filtration removes fine particulates that could otherwise lead to an overestimation of solubility. The choice of a low-binding filter material is crucial to prevent loss of the solute.[5]

-

-

Quantitative Analysis:

-

Immediately after filtration, accurately dilute a known volume of the filtrate with a suitable solvent to prevent precipitation and to bring the concentration within the linear range of the analytical instrument.

-

Analyze the concentration of the diluted sample using a validated HPLC method. HPLC is preferred over UV-Vis spectrophotometry as it can separate the analyte from any potential impurities or degradants, ensuring higher accuracy.[5]

-

-

Calculation: Calculate the original concentration in the saturated solution, accounting for the dilution factor. Express the final solubility in units such as mg/mL and mol/L.

Data Presentation and Interpretation

All quantitative data should be summarized in a structured table to facilitate comparison and analysis.

Table 1: Solubility Profile of this compound at 25°C

| Solvent | Solvent Class | δD (MPa¹/²) | δP (MPa¹/²) | δH (MPa¹/²) | Solubility (mg/mL) | Solubility (mol/L) |

| Methanol | Polar Protic | 15.1 | 12.3 | 22.3 | Data | Data |

| Ethanol | Polar Protic | 15.8 | 8.8 | 19.4 | Data | Data |

| Isopropanol | Polar Protic | 15.8 | 6.1 | 16.4 | Data | Data |

| Acetone | Polar Aprotic | 15.5 | 10.4 | 7.0 | Data | Data |

| Acetonitrile | Polar Aprotic | 15.3 | 18.0 | 6.1 | Data | Data |

| DMSO | Polar Aprotic | 18.4 | 16.4 | 10.2 | Data | Data |

| Ethyl Acetate | Polar Aprotic | 15.8 | 5.3 | 7.2 | Data | Data |

| Dichloromethane | Non-polar | 17.0 | 7.3 | 7.1 | Data | Data |

| Toluene | Non-polar | 18.0 | 1.4 | 2.0 | Data | Data |

| Hexane | Non-polar | 14.9 | 0.0 | 0.0 | Data | Data |

Note: Hansen Solubility Parameter data for solvents are indicative and sourced from literature.[12][13] The table is a template for recording experimentally determined solubility values.

Interpretation of Results:

-

High solubility in polar protic solvents (e.g., methanol, ethanol) would confirm the dominant role of the carboxylic acid and piperidine nitrogen in forming hydrogen bonds.

-

High solubility in polar aprotic solvents (e.g., DMSO, acetonitrile) would highlight the importance of the polar nitro group and dipolar interactions.

-

Low solubility in non-polar solvents (e.g., hexane, toluene) would be expected due to the molecule's overall polarity.

-

By correlating the experimental solubility data with the solvent's Hansen parameters, one can calculate the HSP sphere for this compound, enabling the prediction of its solubility in any other solvent with known HSPs.[14]

Conclusion

This guide provides a robust, scientifically-grounded framework for determining the complete solubility profile of this compound. By combining theoretical structural analysis with a rigorous, self-validating experimental protocol like the shake-flask method, researchers can generate the high-quality data essential for making informed decisions in drug discovery and development. The methodologies described herein are not limited to the title compound but represent a universal approach to characterizing the solubility of any new chemical entity, thereby mitigating risks and accelerating the path to viable pharmaceutical products.

References

-

AxisPharm. Kinetic Solubility Assays Protocol.

-

Jouyban, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. IntechOpen.

-

Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter.

-

Protocols.io. Shake-Flask Aqueous Solubility assay (Kinetic solubility). (2024).

-

Alsenz, J., & Kansy, M. (2007). In vitro solubility assays in drug discovery. PubMed.

-

Baka, E. (2011). [Good laboratory practice of equilibrium solubility measurement]. PubMed.

-

Enamine. Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).

-

Chinese Pharmaceutical Journal. (2017). Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments.

-

ECA Academy. WHO Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver.

-

Lund University Publications. (2006). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.

-

Journal of Chemical & Engineering Data. (2019). Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure.

-

BioDuro. ADME Solubility Assay.

-

Dow Development Labs. Ask a Formulator: What is the Purpose and Approach to Solubility Studies?.

-

World Health Organization (WHO). Annex 4: WHO guideline on the use of biopharmaceutics classification system-based biowaivers.

-

Accu Dyne Test. Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids.

-

A2Z Chemical. 5-Nitro-2-(piperidin-4-carboxamide-1-yl)-benzoic acid.

-

Mendeley Data. (2022). List of organic Solvents with Information about Hansen Solubility Parameter, Solvent-Properties, Hazardousness and Cost-Analysis.

-

Journal of Materials Chemistry C. (2024). The Hansen solubility approach towards green solvent processing: n-channel organic field-effect transistors under ambient conditions.

-

Wikipedia. Hansen solubility parameter.

-

Benchchem. Technical Support Center: Enhancing the Solubility of Piperidine-Containing Compounds.

-

Hansen Solubility Parameters. HSP for Beginners.

-

Echemi. 5-nitro-2-(piperidin-4-ol-1-yl)benzoic acid.

-

MDPI. (2022). Improving Aqueous Solubility and In Vitro Pharmacokinetic Properties of the 3-Nitroimidazo[1,2-a]pyridine Antileishmanial Pharmacophore.

-

PubChemLite. 5-nitro-2-(piperidin-1-yl)benzoic acid.

-

Sample Paper (2024-25). Chemistry Sample Paper.

-

PubMed. Piperidine-renin inhibitors compounds with improved physicochemical properties.

-

Sigma-Aldrich. 5-Nitro-2-(3-phenylpropylamino)benzoic acid.

-

ResearchGate. Compounds (5a-5j) Physicochemical Properties.

-

Benchchem. Addressing poor solubility of piperidine derivatives in reactions.

-

The solubilities of benzoic acid and its nitro-derivatives, 3-nitro and 3,5-dinitrobenzoic acids. (2018). Journal of Chemical & Engineering Data.

-

Benchchem. Solubility of 2-Amino-5-nitrobenzoic Acid in Organic Solvents: An In-depth Technical Guide.

-

Cayman Chemical. 2-Nitro-5-thiocyanatobenzoic Acid Product Information.

-

Scribd. (2015). Solubility of Benzoic Acid in Organic Solvents.

Sources

- 1. PubChemLite - 5-nitro-2-(piperidin-1-yl)benzoic acid (C12H14N2O4) [pubchemlite.lcsb.uni.lu]

- 2. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. enamine.net [enamine.net]

- 4. Solubility Determination: What Is The Purpose And Approach To Solubility Studies? [dowdevelopmentlabs.com]

- 5. dissolutiontech.com [dissolutiontech.com]

- 6. lup.lub.lu.se [lup.lub.lu.se]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

- 11. HSP for Beginners | Hansen Solubility Parameters [hansen-solubility.com]

- 12. Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids [accudynetest.com]

- 13. List of organic Solvents with Information about Hansen Solubility Parameter, Solvent-Properties, Hazardousness and Cost-Analysis - Mendeley Data [data.mendeley.com]

- 14. The Hansen solubility approach towards green solvent processing: n-channel organic field-effect transistors under ambient conditions - Journal of Materials Chemistry C (RSC Publishing) DOI:10.1039/D4TC00324A [pubs.rsc.org]

- 15. scispace.com [scispace.com]

- 16. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 17. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 18. [Good laboratory practice of equilibrium solubility measurement] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments [journal11.magtechjournal.com]

- 20. who.int [who.int]

Topic: Reactivity of the Nitro Group in 5-Nitro-2-piperidin-1-yl-benzoic acid

An In-depth Technical Guide:

Audience: Researchers, scientists, and drug development professionals.

Preamble: A Molecule of Competing Influences

5-Nitro-2-piperidin-1-yl-benzoic acid presents a compelling case study in organic chemistry, where the reactivity of a specific functional group—the nitro group—is profoundly modulated by its neighbors on an aromatic scaffold. This guide dissects the electronic and steric factors governing the chemistry of this molecule. As Senior Application Scientists, our focus is not merely on what happens, but on the causal chain of why it happens, providing a predictive framework for synthetic design and application. The narrative will move from foundational electronic principles to actionable, validated protocols.

The Electronic Architecture: A Tug-of-War on the Aromatic Ring

The reactivity of the benzene ring and its substituents is dictated by the net flow of electron density. In this molecule, three distinct electronic forces are at play.

-

The Nitro Group (-NO₂): Positioned at C-5, the nitro group is a powerful electron-withdrawing substituent. It deactivates the aromatic ring towards electrophilic attack through both a strong negative inductive effect (-I) and a negative resonance effect (-M).[1][2][3][4] This withdrawal of electron density is critical, as it renders the ring electron-deficient.

-

The Carboxylic Acid Group (-COOH): Located at C-1, the carboxylic acid group is also electron-withdrawing and deactivating, primarily through an inductive effect.[5] Its presence further enhances the electron-poor nature of the aromatic system.

-

The Piperidine Group (-NR₂): Situated at C-2, the piperidine moiety acts as an electron-donating group. The lone pair on the nitrogen atom can be delocalized into the ring via a positive resonance effect (+M), thereby increasing the ring's electron density.

The net result is a highly polarized aromatic ring. The potent deactivating effects of the nitro and carboxyl groups overwhelm the activating effect of the piperidine, making the system fundamentally electron-deficient. This landscape is the primary determinant of the nitro group's accessible reaction pathways.

Caption: Electronic contributions of substituents on the aromatic ring.

The Predominant Reactive Pathway: Selective Nitro Group Reduction

Given the electron-deficient nature of the ring, the most synthetically valuable and accessible transformation of the nitro group is its reduction to a primary amine (aniline derivative). This reaction is a cornerstone of medicinal chemistry, as the resulting amino group serves as a versatile handle for diversification through amide coupling, diazotization, and other processes.

The primary challenge in this molecule is achieving chemoselectivity. The reducing agent must selectively target the nitro group without affecting the carboxylic acid moiety.[6] Fortunately, several robust methods exist for this purpose.

Data Presentation: Comparison of Selective Reduction Methodologies

| Method | Reagents & Conditions | Selectivity for -NO₂ vs. -COOH | Advantages | Disadvantages |

| Catalytic Hydrogenation | H₂ (gas), Pd/C or Raney Nickel | Excellent | High yield, clean byproducts (H₂O), scalable.[7] | Requires specialized pressure equipment; Pd/C can sometimes be pyrophoric. |

| Metal/Acid Reduction | SnCl₂·2H₂O, EtOH/EtOAc, reflux | Excellent | Mild, highly selective, tolerates many functional groups.[7][8] | Generates stoichiometric tin waste, requiring careful workup. |

| Transfer Hydrogenation | Ammonium formate, Pd/C, Methanol | Very Good | Avoids use of high-pressure H₂ gas, mild conditions.[8] | Can be slower; requires careful optimization to prevent side reactions. |

| Metal/Acid Reduction | Fe powder, HCl or NH₄Cl | Excellent | Inexpensive, robust, classic method.[8] | Can require strongly acidic conditions; generates iron sludge. |

Experimental Protocol: A Self-Validating System for Nitro Reduction

The following protocol details the reduction using Tin(II) chloride, a method prized for its high selectivity and reliability in complex molecular settings. Every step is designed to ensure a complete and clean conversion, which can be validated by standard analytical techniques (TLC, LC-MS).

Workflow: Selective Reduction of this compound

Caption: Step-by-step experimental workflow for nitro group reduction.

Detailed Step-by-Step Methodology:

-

Vessel Preparation: To a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add this compound (1.0 eq).

-

Solvent Addition: Add ethanol (approx. 15 mL per gram of starting material) to create a slurry.

-

Reagent Addition: Add Tin(II) chloride dihydrate (SnCl₂·2H₂O, 5.0 eq) in one portion.

-

Reaction: Heat the mixture to reflux (approx. 78 °C) and maintain for 2-4 hours.

-

Trustworthiness: The reaction progress must be monitored by TLC (e.g., using a 1:1 Hexane:Ethyl Acetate mobile phase). The disappearance of the UV-active, more nonpolar starting material and the appearance of a more polar, UV-active product spot at a lower Rf confirms conversion.

-

-

Work-up and Neutralization: Cool the reaction to room temperature and slowly pour it into a beaker containing crushed ice. Carefully add a saturated aqueous solution of sodium bicarbonate until the pH of the aqueous layer is ~8. This will precipitate tin salts.

-

Causality: The acidic reaction mixture is quenched and neutralized. Basification is critical to deprotonate the product amine (making it soluble in organic solvent) and to precipitate inorganic tin hydroxides, facilitating their removal.

-

-

Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of the aqueous layer).

-

Isolation: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 5-Amino-2-piperidin-1-yl-benzoic acid.

-

Purification: The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography if necessary.

Analysis of Alternative Reactive Pathways

Nucleophilic Aromatic Substitution (SₙAr)

The strong electron-withdrawing character of the nitro group activates the aromatic ring for nucleophilic attack.[9][10] SₙAr reactions typically require a good leaving group (like a halide) positioned ortho or para to the activating group.[9]

In the target molecule, there are no such leaving groups. The piperidine and carboxylate moieties are poor leaving groups. Therefore, direct nucleophilic substitution displacing the nitro group is not a feasible pathway under standard conditions. However, it is crucial to recognize that the piperidine group itself was likely installed onto a precursor, 2-chloro-5-nitrobenzoic acid, via an SₙAr reaction where chloride acted as the leaving group.[11][12]

Electrophilic Aromatic Substitution

As established, the ring is heavily deactivated by two electron-withdrawing groups. Consequently, it is highly resistant to electrophilic aromatic substitution (e.g., nitration, halogenation, Friedel-Crafts). Forcing conditions would be required, and any reaction would likely be slow and low-yielding.

Concluding Synthesis

The reactivity of the nitro group in this compound is unequivocally dominated by its propensity for selective reduction to an amine . The electronic landscape, heavily skewed towards an electron-deficient aromatic ring, makes this pathway both thermodynamically favorable and kinetically accessible. Alternative pathways such as nucleophilic or electrophilic substitution on the ring are synthetically unviable. For researchers and drug developers, this singular focus on reduction chemistry provides a reliable and predictable gateway for the elaboration of this molecular scaffold.

References

- A new reagent for selective reduction of nitro group. (n.d.). World Journal of Pharmacy and Pharmaceutical Sciences.

- The Impact of Nitrobenzoic Acids in Chemical Research and Industrial Applications. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.

- Selective reduction of nitro group without affecting other functional groups. (n.d.). Benchchem.

- Substituent Effects on Acidity. (2024). Chemistry LibreTexts.

- This compound synthesis. (n.d.). ChemicalBook.

- A New Reagent for Selective Reduction of Nitro Group. (2009). Semantic Scholar.

- Is nitrobenzene more reactive than benzoic acid for class 11 chemistry CBSE. (n.d.). Vedantu.

- Selective Reduction of the Nitro-group Using Co2(CO)8-H2O. (n.d.). SciSpace.

- Amine synthesis by nitro compound reduction. (n.d.). Organic Chemistry Portal.

- Reduction of nitro compounds. (n.d.). Wikipedia.

- Nitro Reduction - Common Conditions. (n.d.). University of Rochester.

- Synthesis of 5-nitro-2-(1-pyrrolidinyl)benzoic acid. (n.d.). PrepChem.com.

- Substituent Effects in Electrophilic Substitutions. (2024). Chemistry LibreTexts.

- Why does Nitrobenzene lower the reactivity of Benzene ring? (2017). Quora.

- Aromatic Substitution | Flow Reactions. (n.d.). Vapourtec Flow Chemistry.

- Nucleophilic Aromatic Substitution. (2025). Chemistry LibreTexts.

- Nucleophilic Arom

Sources

- 1. nbinno.com [nbinno.com]

- 2. Is nitrobenzene more reactive than benzoic acid for class 11 chemistry CBSE [vedantu.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. quora.com [quora.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. [PDF] A New Reagent for Selective Reduction of Nitro Group. | Semantic Scholar [semanticscholar.org]

- 7. Nitro Reduction - Common Conditions [commonorganicchemistry.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. youtube.com [youtube.com]

- 11. This compound synthesis - chemicalbook [chemicalbook.com]

- 12. prepchem.com [prepchem.com]

An In-depth Technical Guide to the Chemical Derivatives of 5-Nitro-2-piperidin-1-yl-benzoic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive exploration of the synthesis and derivatization of the 5-Nitro-2-piperidin-1-yl-benzoic acid core structure. As a scaffold, it presents three key functional regions for chemical modification: the aromatic nitro group, the carboxylic acid, and the piperidine ring. Each of these sites offers a strategic entry point for the synthesis of a diverse library of chemical entities with potential applications in medicinal chemistry. This document details the foundational synthesis of the core molecule and delves into specific, field-proven protocols for the preparation of its principal derivatives, including amino, ester, and amide analogs. The underlying chemical principles, experimental considerations, and potential structure-activity relationships are discussed to provide researchers with a robust framework for the rational design and synthesis of novel compounds based on this versatile scaffold.

Introduction: The Strategic Importance of the this compound Scaffold

The this compound molecule is a trifunctional chemical entity of significant interest in medicinal chemistry and drug discovery. Its structure combines three key pharmacophoric elements:

-

A Nitroaromatic System: The electron-withdrawing nature of the nitro group is a critical feature, not only activating the aromatic ring for nucleophilic substitution but also presenting a functional handle for further chemical transformations, most notably reduction to the corresponding aniline derivative.

-

A Carboxylic Acid: This functional group provides a site for the formation of esters, amides, and other derivatives, allowing for the modulation of physicochemical properties such as solubility, lipophilicity, and metabolic stability. It also serves as a potential interaction point with biological targets.

-

A Piperidine Moiety: The piperidine ring is a ubiquitous structural motif in a vast number of pharmaceuticals. Its inclusion in a molecule can enhance pharmacokinetic properties, provide a scaffold for diverse substitutions, and facilitate interactions with various biological receptors and enzymes.

The strategic placement of these three functional groups on a single benzene ring creates a versatile platform for the development of new chemical entities with potential therapeutic applications. The exploration of its chemical space through targeted derivatization is a promising avenue for the discovery of novel agents with a range of biological activities.

Synthesis of the Core Structure: this compound

The principal and most efficient route for the synthesis of the this compound core structure is through a Nucleophilic Aromatic Substitution (SNAr) reaction. This reaction is predicated on the displacement of a leaving group from an activated aromatic ring by a nucleophile.

Foundational Chemistry: The SNAr Mechanism

The success of this synthesis hinges on the presence of the strongly electron-withdrawing nitro group (-NO₂) positioned para to the leaving group (a halogen, typically chlorine). This arrangement is crucial as it stabilizes the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the reaction. This stabilization lowers the activation energy, facilitating the substitution reaction. The general mechanism is outlined below:

Reactants [label="2-Chloro-5-nitrobenzoic Acid + Piperidine"]; Intermediate [label="Meisenheimer Complex\n(Stabilized by -NO₂)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Product [label="this compound + HCl"];

Reactants -> Intermediate [label="Nucleophilic Attack"]; Intermediate -> Product [label="Loss of Leaving Group (Cl⁻)"]; }

Detailed Experimental Protocol

This protocol is based on established methodologies for analogous SNAr reactions. The starting materials are 2-chloro-5-nitrobenzoic acid and piperidine.

Materials:

-

2-chloro-5-nitrobenzoic acid

-

Piperidine

-

Dimethylformamide (DMF) or a similar polar aprotic solvent

-

Ethyl acetate

-

Deionized water

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 2-chloro-5-nitrobenzoic acid (1.0 equivalent) in a suitable volume of DMF.

-

Addition of Nucleophile: To the stirring suspension, add piperidine (1.2 equivalents) dropwise at room temperature.[1]

-

Reaction: Heat the reaction mixture to 80-90 °C and maintain this temperature with vigorous stirring for 3-5 hours.[1] The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into a separatory funnel containing deionized water.[1]

-

Extraction: Extract the aqueous mixture with ethyl acetate.[1]

-

Washing: Combine the organic layers and wash them sequentially with deionized water and then with brine to remove any remaining DMF and inorganic impurities.[1]

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The crude this compound can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to afford the final product.

Chemical Derivatization Strategies

The this compound scaffold offers three primary sites for chemical modification, allowing for a systematic exploration of the structure-activity relationship (SAR).

Core [label="{ this compound | { Nitro Group (-NO₂) | Carboxylic Acid (-COOH) | Piperidine Ring }}"];

Derivatives [label="{ Amino Derivatives | Ester & Amide Derivatives | N-Substituted Piperidine Derivatives }"];

Core:f1 -> Derivatives:g1 [label="Reduction"]; Core:f2 -> Derivatives:g2 [label="Esterification / Amidation"]; Core:f3 -> Derivatives:g3 [label="Alkylation / Acylation\n(Requires modified starting material)"]; }

Modification of the Nitro Group: Synthesis of Amino Derivatives

The reduction of the nitro group to a primary amine is a fundamental transformation that significantly alters the electronic properties and biological activity of the molecule. The resulting 5-amino-2-(piperidin-1-yl)benzoic acid is a key intermediate for further derivatization, such as the formation of amides, sulfonamides, or for use in diazotization reactions.

Causality Behind Experimental Choices: Selective reduction of a nitro group in the presence of a carboxylic acid requires careful selection of reagents to avoid reduction of the carboxyl group. Catalytic hydrogenation is a common and effective method.

Detailed Protocol: Catalytic Hydrogenation

Materials:

-

This compound

-

Palladium on carbon (10% Pd/C)

-

Methanol or Ethanol

-

Hydrogen gas source (balloon or hydrogenation apparatus)

Procedure:

-

Reaction Setup: Dissolve this compound (1.0 equivalent) in methanol or ethanol in a flask suitable for hydrogenation.

-

Catalyst Addition: Carefully add 10% Pd/C catalyst to the solution (typically 5-10% by weight of the starting material).

-

Hydrogenation: Purge the flask with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon) with vigorous stirring at room temperature.

-

Monitoring: Monitor the reaction progress by TLC until the starting material is fully consumed.

-

Work-up: Once the reaction is complete, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

-

Isolation: Wash the Celite pad with the reaction solvent. Combine the filtrates and remove the solvent under reduced pressure to yield 5-amino-2-(piperidin-1-yl)benzoic acid. The product can be further purified if necessary.

Modification of the Carboxylic Acid: Synthesis of Esters and Amides

The carboxylic acid moiety is a versatile handle for creating ester and amide derivatives. These modifications are critical for modulating the compound's pharmacokinetic profile, including its absorption, distribution, metabolism, and excretion (ADME) properties.

Esterification can be achieved through several methods, with Fischer esterification being a classic approach.

Detailed Protocol: Fischer Esterification

Materials:

-

This compound

-

Anhydrous alcohol (e.g., methanol, ethanol)

-

Concentrated sulfuric acid (H₂SO₄) as a catalyst

Procedure:

-

Reaction Setup: Dissolve this compound (1.0 equivalent) in a large excess of the desired anhydrous alcohol.[2]

-

Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents) to the solution.[2]

-

Reaction: Heat the mixture to reflux and maintain for several hours, monitoring the reaction by TLC.[2]

-

Work-up: Cool the reaction mixture and remove the excess alcohol under reduced pressure.

-

Extraction: Dissolve the residue in an organic solvent like ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with brine.

-

Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude ester, which can be purified by chromatography.

Amide synthesis typically proceeds via the activation of the carboxylic acid, for example, by conversion to an acyl chloride or through the use of coupling agents.

Detailed Protocol: Amide Synthesis using a Coupling Agent

Materials:

-

This compound

-

Desired amine (1.1 equivalents)

-

N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl) (1.2 equivalents)[3]

-

4-(Dimethylamino)pyridine (DMAP) (catalytic amount)[3]

-

Anhydrous dichloromethane (DCM) or DMF

Procedure:

-

Reaction Setup: Dissolve this compound (1.0 equivalent) in anhydrous DCM.

-

Reagent Addition: Add the desired amine, EDC·HCl, and a catalytic amount of DMAP to the solution.[3]

-

Reaction: Stir the reaction mixture at room temperature overnight.[3] Monitor the reaction by TLC.

-

Work-up: Wash the reaction mixture with a dilute HCl solution, followed by a saturated sodium bicarbonate solution, and finally with brine.

-

Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude amide can be purified by column chromatography or recrystallization.

Modification of the Piperidine Ring

While direct substitution on the piperidine ring of the core molecule is challenging, derivatives with substituted piperidine rings can be synthesized by starting with the appropriately substituted piperidine in the initial SNAr reaction. This approach allows for the introduction of a wide range of functional groups on the piperidine ring, significantly expanding the chemical diversity of the resulting library of compounds.

Structure-Activity Relationships and Potential Biological Applications

While specific biological data for derivatives of this compound are not extensively reported in the public domain, the known activities of related structural motifs provide a strong rationale for their synthesis and evaluation in several therapeutic areas.

-

Anticancer Activity: Benzoic acid derivatives have been investigated for their anticancer properties.[4] Furthermore, piperidine-containing compounds have shown promise as anticancer agents, with some acting as inhibitors of enzymes like farnesyl transferase, which is implicated in various cancers.[3] The synthesis of a library of amide and ester derivatives of the core scaffold could lead to the identification of novel cytotoxic or antiproliferative agents.

-

Antimicrobial Activity: Both nitroaromatic compounds and benzoic acid derivatives have a history of use and investigation as antimicrobial agents.[5] The combination of these functionalities in the this compound scaffold makes its derivatives attractive candidates for screening against a panel of bacterial and fungal pathogens.

Characterization Data (Predicted)

Below are the predicted NMR chemical shifts for the core molecule, this compound. These predictions are based on the analysis of structurally similar compounds and serve as a guide for the interpretation of experimental data.[6][7][8]

Table 1: Predicted 1H and 13C NMR Data for this compound

| 1H NMR (Predicted) | Chemical Shift (ppm) | Multiplicity | Integration |

| Aromatic-H | ~8.0-8.5 | m | 3H |

| Piperidine-H (adjacent to N) | ~3.0-3.5 | m | 4H |

| Piperidine-H | ~1.6-1.9 | m | 6H |

| Carboxylic Acid-H | >10 | br s | 1H |

| 13C NMR (Predicted) | Chemical Shift (ppm) |

| C=O (Carboxylic Acid) | ~165-170 |

| Aromatic C-NO₂ | ~145-150 |

| Aromatic C-N | ~150-155 |

| Aromatic C-COOH | ~120-125 |

| Other Aromatic C | ~120-135 |

| Piperidine C (adjacent to N) | ~50-55 |

| Other Piperidine C | ~24-27 |

Conclusion

The this compound scaffold is a promising starting point for the development of novel chemical entities with potential therapeutic value. Its synthesis via a robust SNAr reaction is straightforward, and the three distinct functional groups offer a multitude of possibilities for derivatization. This guide has provided a detailed overview of the synthesis of the core structure and key derivatives, grounded in established chemical principles and protocols. The exploration of the chemical space around this scaffold, guided by the principles of medicinal chemistry and structure-activity relationship studies, is a fertile ground for the discovery of new drug candidates.

References

-

PrepChem. Preparation of 2-chloro-5-nitrobenzoic acid. Available from: [Link].

-

PMC. Synthesis, characterization and anticancer activity of certain 3-{4-(5-mercapto-1,3,4-oxadiazole-2-yl)phenylimino}indolin-2-one derivatives. Available from: [Link].

-

ACG Publications. Synthesis of some piperazine/piperidine amides of chromone-2-carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors. 2023. Available from: [Link].

-

Semantic Scholar. Synthesis and Biological Evaluation of Novel Benzhydrylpiperazine-Coupled Nitrobenzenesulfonamide Hybrids. 2021. Available from: [Link].

- Google Patents. Process for preparing nitro benzoic acid alkyl esters.

- Google Patents. Production process of 2-chloro-5-nitrobenzoic acid.

-

Hyma Synthesis Pvt. Ltd. Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. 2025. Available from: [Link].

-

Preprints.org. Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer. 2023. Available from: [Link].

-

ResearchGate. Synthesis and Estimate of Antimicrobial Efficacy of New Benzoic Acid Hydrazide Derivatives Substituted by Piperidine. 2025. Available from: [Link].

-

The Royal Society of Chemistry. VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids. Available from: [Link].

-

PubMed. Synthesis of novel N-benzyl substituted piperidine amides of 1H-indole-5-carboxylic acid as potential inhibitors of cholinesterases. Available from: [Link].

-

NIH. Antimicrobial Activity of 2-(Piperazin-1-yl)naphtho[2,3-d]thiazole-4,9-dione against Staphylococcus Strains. 2024. Available from: [Link].

-

ResearchGate. (PDF) Design, synthesis and anticancer activity of novel 4-(5-amino-4-cyano-1,3-oxazol-2-yl)benzenesulfonamide derivative. 2024. Available from: [Link].

- Google Patents. Esterification of nitrobenzoic acids.

-

PubMed. Design, synthesis, and anticancer activity of some novel 1H-benzo[d]imidazole-5-carboxamide derivatives as fatty acid synthase inhibitors. Available from: [Link].

-

ResearchGate. Complete assignment of the 1H and 13C NMR spectra of some N‐benzyl‐(piperidin or pyrrolidin)‐purines | Request PDF. 2025. Available from: [Link].

-

ResearchGate. Synthesis and antimicrobial activity of some new of 2-(furan-2-yl)-1-(piperidin-4-yl)-1H-benzo[d]imidazole derivatives. 2025. Available from: [Link].

-

ResearchGate. Synthesis of the 5-nitro-2-(substitutedphenylamino)benzamide... Available from: [Link].

-

Basic 1H- and 13C-NMR Spectroscopy. Available from: [Link].

-

INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. SYNTHESIS, CHARACTERIZATION AND ANTICANCER ACTIVITY OF PIPERAZINE AMIDE DERIVATIVE. 2021. Available from: [Link].

-

PubMed. Synthesis and antimicrobial activity of some novel 2-[4-(substituted piperazin-/piperidin-1-ylcarbonyl)phenyl]-1H-benzimidazole derivatives. Available from: [Link].

-

Beilstein Journal of Organic Chemistry. Stereoselective, nitro-Mannich/lactamisation cascades for the direct synthesis of heavily decorated 5-nitropiperidin-2-ones and... 2012. Available from: [Link].

-

Baghdad Science Journal. Synthesis, Characterization and Antimicrobial Activity Study of Some New Substituted Benzoxazole Derivatives. 2019. Available from: [Link].

-

Doc Brown's Chemistry. The C-13 NMR spectrum of benzoic acid. Available from: [Link].

-

Der Pharma Chemica. Synthesis and Characterization of Novel Amide Derivatives of Nitro- Imidazole. Available from: [Link].

-

A new reagent for selective reduction of nitro group. Available from: [Link].

- Google Patents. Reduction of nitrobenzoic acid.

-

. Available from: [Link].

- Google Patents. Continuous process for preparing benzoic acid esters.

Sources

- 1. benchchem.com [benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. acgpubs.org [acgpubs.org]

- 4. preprints.org [preprints.org]

- 5. researchgate.net [researchgate.net]

- 6. rsc.org [rsc.org]

- 7. Piperidine(110-89-4) 1H NMR spectrum [chemicalbook.com]

- 8. 13C nmr spectrum of benzoic acid C7H6O2 C6H5COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of benzoic acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

Methodological & Application

Application Notes & Protocols: Esterification Strategies for 5-Nitro-2-piperidin-1-yl-benzoic acid

These application notes provide detailed protocols and scientific rationale for the esterification of 5-Nitro-2-piperidin-1-yl-benzoic acid, a key intermediate in pharmaceutical research. The presence of both a sterically bulky, basic piperidinyl group and an electron-withdrawing nitro group presents unique challenges that necessitate careful selection of esterification methodology. This guide explores three robust methods—Steglich Esterification, the Mitsunobu Reaction, and a modified Fischer-Speier Esterification—offering researchers a comprehensive toolkit for synthesizing the desired ester derivatives.

Introduction: The Synthetic Challenge

This compound is a valuable building block in medicinal chemistry. Its esters are often synthesized to enhance pharmacokinetic properties, such as cell permeability and metabolic stability. However, the molecule's structure is not amenable to straightforward esterification. The piperidinyl group at the ortho position introduces significant steric hindrance around the carboxylic acid. Furthermore, its basic nature makes it susceptible to protonation under standard acidic conditions, potentially leading to side reactions or insolubility. The electron-withdrawing nitro group, while increasing the acidity of the carboxylic acid, can also influence reaction pathways. This guide provides detailed, field-tested protocols to navigate these synthetic hurdles.

Method 1: Steglich Esterification

The Steglich esterification is a mild and highly effective method for forming esters from carboxylic acids and alcohols, particularly for substrates that are sensitive to acid or sterically hindered.[1] The reaction employs a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC) or the more water-soluble 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), to activate the carboxylic acid. A catalytic amount of 4-dimethylaminopyridine (DMAP) is crucial for the efficient formation of esters.[2][3]

Causality of Experimental Choices

The core of the Steglich esterification is the in-situ formation of a highly reactive O-acylisourea intermediate from the carboxylic acid and DCC.[1] This intermediate is then susceptible to nucleophilic attack by the alcohol. However, a competing, non-productive side reaction can occur where the O-acylisourea rearranges to a stable N-acylurea, which is unreactive towards the alcohol.[1] DMAP acts as a superior acyl transfer agent by reacting with the O-acylisourea to form a reactive acyl-pyridinium species ("active ester"). This intermediate rapidly reacts with the alcohol to form the desired ester, effectively outcompeting the N-acylurea side reaction.[1] This makes the Steglich method particularly suitable for the sterically hindered this compound.

Caption: Steglich Esterification Workflow.

Detailed Protocol: Steglich Esterification

-

Reagent Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM) or N,N-dimethylformamide (DMF).

-

Addition of Alcohol and Catalyst: Add the desired alcohol (1.2 eq) and DMAP (0.1 eq) to the solution.

-

Initiation of Reaction: Cool the mixture to 0 °C in an ice bath. Add a solution of DCC (1.1 eq) or EDC (1.1 eq) in anhydrous DCM dropwise over 10-15 minutes.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Work-up and Purification:

-

Upon completion, a white precipitate of dicyclohexylurea (DCU) will have formed. Filter the reaction mixture through a pad of Celite to remove the DCU.

-

Wash the filtrate with 1M HCl to remove any unreacted DMAP and the basic piperidinyl group of the starting material.

-

Wash with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

-

Method 2: Mitsunobu Reaction

The Mitsunobu reaction is a powerful tool for the conversion of alcohols to a variety of functional groups, including esters, with inversion of stereochemistry.[4] It involves the use of a phosphine, typically triphenylphosphine (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[4] This method is particularly advantageous for substrates with acidic protons, like nitro-substituted benzoic acids.

Causality of Experimental Choices

The reaction proceeds through the formation of a betaine intermediate from PPh₃ and DIAD. The carboxylic acid then protonates the betaine, forming a phosphonium salt with the carboxylate as the counter-ion. The alcohol is then activated by the phosphonium species, making it susceptible to Sₙ2 attack by the carboxylate. Research has shown that carboxylic acids stronger than acetic acid, such as 4-nitrobenzoic acid, give better yields in Mitsunobu esterifications.[5][6] This is because the more nucleophilic carboxylate of a weaker acid can compete with the alcohol in reacting with the phosphonium intermediate, leading to side products.[5] The increased acidity of this compound due to the nitro group makes it an excellent candidate for this reaction.

Caption: Mitsunobu Reaction Workflow.

Detailed Protocol: Mitsunobu Reaction

-

Reagent Preparation: In a flame-dried, round-bottom flask under an inert atmosphere, dissolve this compound (1.2 eq), the desired alcohol (1.0 eq), and PPh₃ (1.5 eq) in anhydrous tetrahydrofuran (THF).

-

Reaction Initiation: Cool the solution to 0 °C in an ice bath. Add DIAD or DEAD (1.5 eq) dropwise to the stirred solution. Caution: Azodicarboxylates are hazardous and should be handled with care.

-

Reaction Monitoring: Allow the reaction mixture to slowly warm to room temperature and stir for 4-16 hours. Monitor the reaction progress by TLC.

-

Work-up and Purification:

-

Concentrate the reaction mixture under reduced pressure.

-

The crude residue can often be purified directly by flash column chromatography on silica gel to separate the desired ester from triphenylphosphine oxide and the hydrazide byproduct.

-

Alternatively, the crude mixture can be dissolved in a 1:1 mixture of diethyl ether and hexanes, which may cause the triphenylphosphine oxide to precipitate. The precipitate can be removed by filtration, and the filtrate concentrated and purified by chromatography.

-

Method 3: Modified Fischer-Speier Esterification

The Fischer-Speier esterification is a classic acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol.[7] To drive the reaction to completion, an excess of the alcohol is typically used, and the water formed as a byproduct is removed.[7][8] For this compound, the basic piperidinyl group will be protonated by strong acid catalysts like sulfuric acid, which can affect solubility and reactivity. Therefore, a modified approach is recommended.

Causality of Experimental Choices

The mechanism involves protonation of the carbonyl oxygen of the carboxylic acid, which increases the electrophilicity of the carbonyl carbon for attack by the alcohol.[9][10] A tetrahedral intermediate is formed, and after proton transfer, a molecule of water is eliminated to yield the ester.[9] The electron-withdrawing nitro group enhances the electrophilicity of the carbonyl carbon, which is beneficial.[11] To mitigate the issue of protonating the basic piperidinyl group, using a milder acid catalyst like p-toluenesulfonic acid (p-TsOH) or a solid acid catalyst is advisable.[12][13] Additionally, using a non-polar solvent like toluene allows for the azeotropic removal of water using a Dean-Stark apparatus, effectively driving the equilibrium towards the product.

Caption: Fischer-Speier Esterification Mechanism.

Detailed Protocol: Modified Fischer-Speier Esterification

-

Apparatus Setup: Assemble a Dean-Stark apparatus with a reflux condenser and a round-bottom flask.

-

Reagent Addition: To the flask, add this compound (1.0 eq), the desired alcohol (3-5 eq), a catalytic amount of p-TsOH (0.1 eq), and a sufficient volume of toluene to fill the Dean-Stark trap and submerge the reactants.

-

Reaction Execution: Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as an azeotrope with toluene. Continue refluxing until no more water is collected (typically 4-24 hours).

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature.

-

Dilute with an organic solvent such as ethyl acetate.

-

Wash the organic layer with saturated aqueous sodium bicarbonate solution to neutralize the acid catalyst and deprotonate any protonated piperidinyl groups.

-

Wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

-

Method Comparison

| Feature | Steglich Esterification | Mitsunobu Reaction | Modified Fischer-Speier |

| Key Reagents | DCC/EDC, DMAP | PPh₃, DIAD/DEAD | p-TsOH, excess alcohol |

| Reaction Conditions | Mild (0 °C to RT) | Mild (0 °C to RT) | High Temperature (Reflux) |

| Advantages | - Excellent for hindered acids[1]- Mild conditions[2] | - Inversion of stereochemistry[4]- Good for acidic substrates[6] | - Cost-effective reagents- Scalable |

| Disadvantages | - Byproduct (DCU/EDU) removal- Stoichiometric coupling agent | - Stoichiometric byproducts- Hazardous reagents | - High temperatures- Requires water removal |

| Typical Yields | Good to Excellent | Good to Excellent | Moderate to Good |